7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
7-Chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:
- 5-Hydroxy group: Introduces hydrogen-bonding capacity, influencing solubility and target interactions.
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, a scaffold known for diverse pharmacological activities, including anticancer and kinase inhibition properties .
Properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c1-26-13-5-3-2-4-11(13)19-17(25)14-15-20-16(24)10-8-9(18)6-7-12(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDJLOILVXQUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline structure, which enhances its reactivity and biological properties. The presence of chlorine and hydroxy groups at specific positions contributes to its potential pharmacological profile. The methoxyphenyl substituent adds complexity that may influence its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit various kinases involved in cancer progression:
- Polo-like Kinase 1 (Plk1) Inhibition : This compound has shown potential in inhibiting Plk1, a critical regulator of cell division implicated in several cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies using MTT assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Similar quinazoline derivatives have demonstrated activity against various bacterial strains, indicating a potential role in treating infections .
The biological activity of this compound is believed to arise from its ability to interact with specific protein targets involved in signaling pathways:
- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to Plk1 and other kinases. These studies provide insights into the binding affinity and specificity of the compound towards its targets .
Case Studies
Scientific Research Applications
Therapeutic Applications
The therapeutic potential of 7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound may inhibit critical kinases involved in cell proliferation and survival. For instance, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), which is essential for cell division and has implications in cancer therapy. Inhibition of Plk1 can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating signaling pathways involved in inflammation. These properties make it a candidate for developing treatments for inflammatory diseases.
Antimicrobial Activity
The quinazoline derivatives have been associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.
Neuroprotective Effects
Emerging research suggests that compounds within this class may possess neuroprotective properties. They could potentially be utilized in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.
Research Findings
Numerous studies have focused on the synthesis and biological evaluation of this compound:
- Kinase Inhibition Studies : Fluorescence polarization assays have confirmed the binding affinity of this compound to Polo-like kinase 1. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic efficacy.
- In Vitro Studies : Various in vitro experiments have demonstrated the compound's ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells.
Comparative Analysis with Related Compounds
A comparative table illustrates the biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine substitution; methoxy group | Kinase inhibition; anticancer |
| 7-Fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Fluorine substitution; methoxy group | Kinase inhibition; anti-inflammatory |
| 6-Methyl-[1,2,3]triazolo[1,5-a]quinazoline derivatives | Methyl substitution | Diverse biological profiles |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitution Patterns
The activity and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituent positioning and functional groups. Key analogs include:
Sulfonyl-Substituted Analogs
- 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Replaces the carboxamide with a sulfonyl group and an isopropylphenylamine.
Hydroxyphenyl-Substituted Analogs
- 7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Features a pyrimidine core instead of quinazoline and a 3-hydroxyphenyl group. The 3-hydroxyphenyl group may enhance antioxidant activity .
Thieno-Fused Triazolopyrimidines
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (): Replace the quinazoline core with a thiophene-fused system. Impact: Thieno-fused analogs exhibit superior anticancer activity (e.g., GP = 81.85% against Renal Cancer UO-31) compared to aryl-fused triazoloquinazolines, likely due to improved π-stacking interactions .
Pharmacokinetic and Solubility Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
